6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether
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Description
“6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether” is a chemical compound that is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “this compound” is C23H17ClN2OS, and its molecular weight is 404.91 . A crystal structure of a similar compound in complex with human FABP4 has been reported .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 293.73 . Its melting point is between 118-120 degrees Celsius .Scientific Research Applications
Antitumor Activity
The compound is part of a family of chlorinated diphenyl ethers which are isolated from Aspergillus species. These compounds are studied for their potential in antitumor activities. One research highlights the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, displaying potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa) and colonic carcinoma (HCT- 116) (Hargreaves et al., 2002), (Hafez & El-Gazzar, 2017).
Material Science and Engineering
The compound is involved in the synthesis of novel materials with unique properties. For example, transparent aromatic polyimides with high refractive indices and small birefringences were synthesized using a related compound, exhibiting good thermomechanical stabilities and potential applications in optical materials (Tapaswi et al., 2015).
Chemical Synthesis and Molecular Structure Analysis
Several studies focus on the chemical synthesis and molecular structure analysis of derivatives of similar compounds. For instance, the synthesis of novel 5-methyl-4-thiopyrimidine derivatives and their characterization by various spectroscopic techniques and single-crystal X-ray diffraction was reported, providing insights into the conformation and interactions of these molecules (Stolarczyk et al., 2018).
COX-2 Inhibition for Anti-inflammatory Applications
The compound is part of a novel series of cyclooxygenase-2 (COX-2) inhibitors, indicating its potential application in the development of anti-inflammatory drugs. These inhibitors have a different arrangement of substituents compared to more common molecules and display a favorable pharmacokinetic profile, efficacy in rat models, and high brain penetration (Swarbrick et al., 2009).
Antimicrobial Activity
Research on similar compounds includes the synthesis and evaluation of antimicrobial activity against various microorganisms. The compounds show moderate activity and potential as antimicrobial agents (J.V.Guna & D.M.Purohit, 2012), indicating the relevance of these chemical structures in the development of new antimicrobial drugs.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-(4-methylphenoxy)-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2OS/c1-16-7-11-19(12-8-16)27-21-15-22(28-20-13-9-18(24)10-14-20)26-23(25-21)17-5-3-2-4-6-17/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSQXAMMUMTVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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